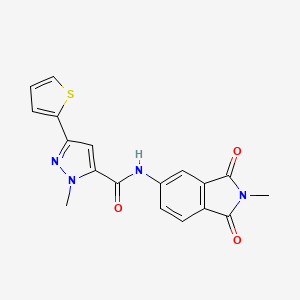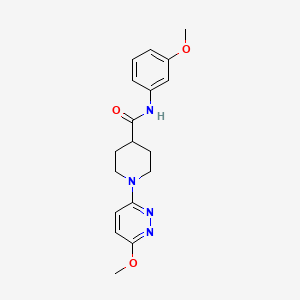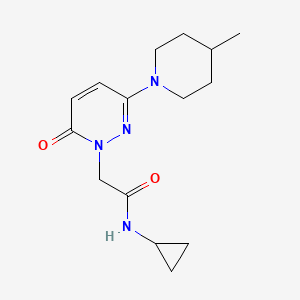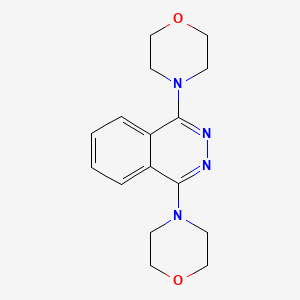
1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
IUPAC Name: 1-methyl-3-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Preparation Methods
Synthetic Routes::
Method 1: One synthetic route involves the condensation of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with 2-aminopyrazole in the presence of a coupling agent (e.g., DCC or EDC) to form the amide bond.
Method 2: Another approach is the cyclization of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with 2-aminopyrazole followed by N-methylation.
- Industrial-scale production typically involves optimized variations of the synthetic routes mentioned above.
- Precursor availability, reaction efficiency, and cost-effectiveness are critical considerations.
Chemical Reactions Analysis
Reactions::
Oxidation: The carbonyl groups in the isoindole ring can undergo oxidation.
Reduction: Reduction of the pyrazole ring may occur.
Substitution: The thiophene group is susceptible to substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) for thiophene substitution.
- Oxidation: Isoindole ring opens to form carboxylic acid derivatives.
- Reduction: Reduced pyrazole derivatives.
- Substitution: Thiophene-substituted products.
Scientific Research Applications
Chemistry: Building blocks for drug discovery and materials science.
Biology: Potential bioactive properties.
Medicine: Investigated for antitumor, anti-inflammatory, or antimicrobial effects.
Industry: Used in organic synthesis and pharmaceuticals.
Mechanism of Action
Targets: Likely molecular targets include enzymes, receptors, or cellular pathways.
Pathways: Further research needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Unique Features: Its combination of isoindole, pyrazole, and thiophene moieties sets it apart.
Similar Compounds: Related compounds include other pyrazoles, isoindoles, and thiophenes.
: IUPAC. “Nomenclature of Organic Chemistry.” IUPAC Recommendations (2013). : Wang, X. et al. “Synthesis and biological evaluation of novel pyrazole derivatives as potential antitumor agents.” Bioorganic & Medicinal Chemistry Letters (2017). : Zhang, Y. et al. “Synthesis and biological evaluation of novel isoindole derivatives as potential anti-inflammatory agents.” European Journal of Medicinal Chemistry (2019).
Properties
Molecular Formula |
C18H14N4O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-methyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H14N4O3S/c1-21-17(24)11-6-5-10(8-12(11)18(21)25)19-16(23)14-9-13(20-22(14)2)15-4-3-7-26-15/h3-9H,1-2H3,(H,19,23) |
InChI Key |
FFSYFPVJEUKGSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl {1-[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12162579.png)

![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide](/img/structure/B12162585.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B12162589.png)

![N-[3-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B12162603.png)
![6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12162604.png)

![7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B12162618.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12162627.png)

![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162641.png)


